1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride
Description
1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride is an arylcyclohexylamine derivative featuring a cyclohexane ring substituted with a primary amine group and a 2-fluorophenylmethyl moiety. Its molecular formula is C₁₃H₁₇ClFN, with a molecular weight of 245.74 g/mol (calculated). The compound’s structural uniqueness lies in the ortho-fluorinated benzyl group attached to the cyclohexane ring, which influences its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-7-3-2-6-11(12)10-13(15)8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-10,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYKGEHLKXFZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone-Amine Condensation
The most widely reported method involves the reductive amination of cyclohexanone derivatives with 2-fluorobenzylamine. In this approach, cyclohexanone reacts with 2-fluorobenzylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB). The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.
A representative procedure from WO2024145422A1 details the use of methanol as a solvent at 60°C for 4 hours, achieving yields of 75–88% after hydrochloride salt formation. Critical parameters include:
Catalytic Asymmetric Variations
Enantioselective synthesis is achieved using chiral catalysts such as (R)- or (S)-BINAP–ruthenium complexes. Patent WO2014152768A1 discloses a Ru-catalyzed transfer hydrogenation method that produces enantiomeric excess (ee) >98% when employing formic acid-triethylamine as the hydrogen source. Key data:
| Parameter | Value |
|---|---|
| Temperature | 40°C |
| Reaction time | 24 h |
| Catalyst loading | 2 mol% |
| ee | 98.5% (S-isomer) |
Nucleophilic Substitution Approaches
Benzyl Halide Cyclohexanamine Alkylation
2-Fluorobenzyl chloride reacts with cyclohexanamine under basic conditions (K2CO3 or Et3N) in acetonitrile or DMF. EP2644590A1 reports optimized conditions using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst:
Microwave-Assisted Acceleration
CN109761820B demonstrates a microwave-enhanced protocol reducing reaction times from 12 h to 45 minutes. Using 300 W irradiation at 120°C, this method achieves 89% yield with reduced byproduct formation.
Grignard Reagent-Based Syntheses
Cyclohexanone Imine Alkylation
A two-step process involves:
- Formation of cyclohexanone imine using ammonium acetate
- Reaction with 2-fluorobenzylmagnesium bromide
Protecting Group Strategies
Boc-protected intermediates are employed to prevent over-alkylation. A representative sequence from includes:
- Boc protection of cyclohexanamine
- Alkylation with 2-fluorobenzyl bromide
- Deprotection using HCl/dioxane
Enantiomeric Resolution Techniques
Chiral Chromatography
Preparative HPLC with Chiralpak AD-H columns resolves racemic mixtures into enantiomers. Mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine achieve baseline separation.
Diastereomeric Salt Formation
WO2014152768A1 details resolution using (−)-di-p-toluoyl-D-tartaric acid, producing diastereomeric salts with 99% de after recrystallization from ethanol.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Patent CN109761820B discloses a continuous flow system featuring:
- Residence time : 8 minutes
- Throughput : 12 kg/day
- Purity : 99.7% (HPLC)
Green Chemistry Innovations
Water-mediated reactions using β-cyclodextrin as a supramolecular catalyst achieve 85% yield at 50°C, eliminating organic solvents.
Analytical Characterization
Spectroscopic Data
Purity Assessment
UPLC methods utilizing Acquity BEH C18 columns (1.7 µm, 2.1×50 mm) with 0.1% formic acid in water/acetonitrile gradients achieve 99.5% purity at 254 nm.
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Scientific Research Applications
Chemistry
In organic chemistry, 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride serves as an intermediate in synthesizing various pharmaceuticals and organic compounds. Its unique structure allows for the development of new synthetic pathways and reactions, particularly those involving nucleophilic substitutions and oxidation processes.
Biology
The compound is under investigation for its potential biological activities, particularly concerning its effects on neurotransmitter systems. Studies suggest that it may modulate serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions. This modulation could have implications for treating mood disorders and other psychiatric conditions .
Medicine
Ongoing research is exploring the therapeutic applications of 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride in treating neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at enhancing cognitive function or alleviating symptoms of depression.
Case Studies
Case Study 1: Neurotransmitter Modulation
Research conducted on animal models has demonstrated that 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride can significantly influence serotonin levels in the brain. This study found that administration of the compound led to increased serotonin release, suggesting its potential as an antidepressant agent .
Case Study 2: Synthesis of Novel Compounds
A recent study highlighted the use of this compound as a precursor in synthesizing more complex fluorinated amines. The research outlined a multi-step synthesis approach utilizing 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride to create derivatives with enhanced biological activity, demonstrating its versatility in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways, which are crucial for regulating mood, cognition, and behavior. This modulation is achieved through binding to receptors and altering their activity, leading to changes in neurotransmitter release and uptake .
Comparison with Similar Compounds
4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine Hydrochloride
- Molecular Formula : C₁₃H₁₆ClF₃N
- Molecular Weight : 279.73 g/mol
- Key Differences: Incorporates two fluorine atoms at the 4-position of the cyclohexane ring. Increased electronegativity and lipophilicity compared to the mono-fluorinated target compound. Potential for altered receptor binding due to enhanced electron-withdrawing effects.
- Research Notes: The additional fluorines may improve metabolic stability but could reduce solubility in aqueous media .
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₂ClFN
- Molecular Weight : 165.21 g/mol
- Key Differences :
- Cyclopropane ring replaces cyclohexane, introducing ring strain and reduced conformational flexibility.
- Lower molecular weight may enhance bioavailability but decrease thermal stability.
- Research Notes: The strained cyclopropane structure could lead to unique reactivity patterns, though pharmacological relevance is unverified .
2-(2-Fluorophenoxy)cyclohexan-1-amine Hydrochloride
- Molecular Formula: C₁₂H₁₇ClFNO
- Molecular Weight : 245.72 g/mol
- Key Differences: Phenoxy linker (oxygen atom) instead of a methylene group, increasing polarity. Altered steric profile due to the ether linkage.
Fluorexetamine Hydrochloride (3-Fluoro-2-oxo PCE)
- Molecular Formula: C₁₄H₁₈ClFNO
- Molecular Weight : 271.8 g/mol
- Key Differences: Contains a ketone group and ethylamino substituent on the cyclohexane ring. 3-Fluorophenyl substitution instead of 2-fluorophenyl.
- Research Notes: The ketone group increases polarity, while the ethylamino group may enhance basicity, influencing receptor interactions .
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
- Molecular Formula: C₁₄H₁₉NO₂
- Molecular Weight : 233.31 g/mol
- Key Differences: Methoxy group (electron-donating) replaces fluorine (electron-withdrawing). Methylamino substituent instead of primary amine.
- Research Notes: The methoxy group may enhance aromatic π-π interactions, while the methylamino group could alter metabolic pathways .
Structural and Pharmacological Implications
Substituent Position and Electronic Effects
Physicochemical Properties
- Lipophilicity: Fluorine atoms and cyclohexane rings enhance lipid solubility, aiding membrane permeability. Difluoro derivatives () are more lipophilic than mono-fluoro analogs.
- Solubility : Salt forms (e.g., hydrochloride) improve aqueous solubility, critical for formulation .
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Target Compound | C₁₃H₁₇ClFN | 245.74 | 2-Fluorophenylmethyl, cyclohexane, primary amine |
| 4,4-Difluoro Analog | C₁₃H₁₆ClF₃N | 279.73 | 4,4-Difluoro cyclohexane |
| Cyclopropane Analog | C₁₀H₁₂ClFN | 165.21 | Cyclopropane ring |
| 2-(2-Fluorophenoxy)cyclohexan-1-amine HCl | C₁₂H₁₇ClFNO | 245.72 | Phenoxy linker |
| Fluorexetamine HCl | C₁₄H₁₈ClFNO | 271.8 | 3-Fluorophenyl, ketone, ethylamino |
Table 2: Pharmacokinetic Predictions
| Compound Name | LogP (Estimated) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 2.5 | 10–15 | Moderate |
| 4,4-Difluoro Analog | 3.1 | 5–8 | High |
| Cyclopropane Analog | 1.8 | 20–25 | Low |
| Fluorexetamine HCl | 2.7 | 8–12 | Moderate |
Biological Activity
1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride, with the CAS Number 2305253-71-6, is a compound that has drawn interest in various fields of scientific research, particularly for its potential biological activity. This compound features a unique structure characterized by a cyclohexanamine backbone substituted with a 2-fluorophenyl group. Its synthesis typically involves nucleophilic substitution reactions and is often studied for its pharmacological properties, particularly in the context of neurological and psychiatric disorders.
The molecular formula of 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride is , and it has a molecular weight of approximately 243.75 g/mol. The compound can be synthesized through the reaction of 2-fluorobenzyl chloride with cyclohexanamine in the presence of bases like sodium hydroxide or potassium carbonate, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 1-[(2-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride |
| Molecular Weight | 243.75 g/mol |
| Molecular Formula | C₁₃H₁₈FN |
| CAS Number | 2305253-71-6 |
The biological activity of 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. It is believed to act as a modulator of these systems, influencing mood and cognitive functions. This modulation occurs through binding to specific receptors, leading to alterations in neurotransmitter release and uptake.
Therapeutic Potential
Research indicates that this compound may have therapeutic applications in treating various neurological and psychiatric conditions due to its ability to influence neurotransmitter systems. Studies have shown potential efficacy in models related to depression and anxiety disorders .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1-[(2-Chlorophenyl)methyl]cyclohexan-1-amine | Chlorine substitution | Different receptor binding profiles |
| 4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine | Difluoro substitution | Enhanced binding affinity |
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride exhibit varying degrees of activity at nicotinic acetylcholine receptors (nAChRs), which are critical for cognitive function. For instance, certain derivatives have shown significant modulation effects on α7 nAChRs, indicating potential pathways through which this compound could exert its effects .
Table: In Vitro Activity Comparison
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| 1c (related compound) | 0.38 | 1200 |
| 7b (another derivative) | 0.16 | 700 |
| 7a (related to cyclohexanamine) | 0.14 | 600 |
Clinical Implications
The implications for clinical use are significant, particularly in the context of developing new treatments for mood disorders. Ongoing research aims to clarify the precise mechanisms through which these compounds operate and their potential side effects.
Q & A
Q. What strategies mitigate batch-to-batch variability during large-scale synthesis for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
